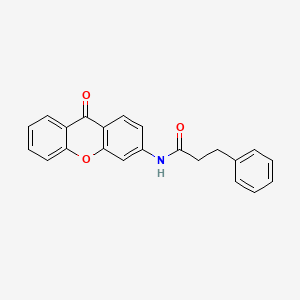

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide

Übersicht

Beschreibung

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide is a synthetic organic compound belonging to the xanthone derivatives family. Xanthone derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide typically involves the condensation of 9-oxo-9H-xanthene-3-carboxylic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Various nucleophiles, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Derivatives with different functional groups replacing the amide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide has been studied for its potential as an anticancer agent. Research indicates that it can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, which leads to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that this compound effectively reduced tumor growth in various cancer models, highlighting its potential utility in cancer therapy.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves intercalation into DNA strands, disrupting normal cellular processes. This interaction not only inhibits the activity of topoisomerase II but also induces oxidative stress within cancer cells, further promoting apoptosis.

Pharmacology

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory and antioxidant activities. Studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for developing new therapeutic agents for inflammatory diseases.

Biological Studies

Cellular Processes Investigation

Researchers utilize this compound to study various cellular processes such as apoptosis and cell cycle regulation. Its ability to induce apoptosis in specific cell lines has made it a valuable tool for understanding the mechanisms underlying cancer cell death.

Material Science

Synthesis of Bioactive Molecules

The unique structure of this compound allows it to serve as a precursor in synthesizing other bioactive compounds. Its derivatives are explored for their potential applications in drug development and material science.

Table 1: Summary of Research Findings

| Study Type | Focus Area | Key Findings |

|---|---|---|

| In vitro studies | Anticancer activity | Inhibition of topoisomerase II; reduced tumor growth in models |

| In vivo studies | Anti-inflammatory effects | Decreased levels of pro-inflammatory cytokines |

| Mechanistic studies | Apoptosis induction | Intercalation into DNA leading to cell cycle arrest |

Table 2: Comparative Analysis of Xanthone Derivatives

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Topoisomerase II inhibition |

| Other Xanthone Derivative A | Moderate | High | Reactive oxygen species generation |

| Other Xanthone Derivative B | Low | Low | Direct cytotoxicity |

Wirkmechanismus

The mechanism of action of N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide can be compared with other xanthone derivatives:

Similar Compounds: 3-(4-phenylbutoxy)-9H-xanthen-9-one, ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biologische Aktivität

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound can be synthesized through various organic reactions involving xanthene derivatives. The xanthene core provides a scaffold for further functionalization, which enhances its biological activity. The compound's structure is characterized by the presence of a phenyl group attached to a propanamide chain, which is crucial for its interaction with biological targets.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₁O₂ |

| Molecular Weight | 251.27 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | 120–125 °C |

2.1 Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the xanthene moiety, which can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of xanthene showed a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid .

2.2 Anticancer Potential

Several studies have investigated the anticancer potential of xanthene derivatives, including this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | ROS generation |

The biological effects of this compound are primarily mediated through its interaction with cellular signaling pathways. The compound has been shown to modulate key proteins involved in apoptosis and cell survival, such as Bcl-2 and caspases . Additionally, it may influence the NF-kB pathway, which is crucial for inflammation and cancer progression.

4.1 In Vivo Studies

In vivo studies using animal models have reinforced the findings from in vitro experiments, demonstrating that this compound reduces tumor growth in xenograft models of human cancers. The compound was administered at varying doses, showing dose-dependent efficacy without significant toxicity .

4.2 Clinical Implications

The potential therapeutic applications of this compound extend to its use as an adjunct therapy in cancer treatment protocols. Its ability to enhance the efficacy of chemotherapeutic agents while reducing side effects is currently under investigation in clinical trials .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly its antioxidant and anticancer properties. Continued exploration into its mechanisms of action and therapeutic applications could lead to significant advancements in cancer treatment strategies.

Analyse Chemischer Reaktionen

Oxidation Reactions

The xanthenone scaffold undergoes selective oxidation under controlled conditions. Key findings include:

Reduction Reactions

Reductive modification of the carbonyl group and aromatic system has been explored:

Photochemical Reactions

UV-induced reactivity is critical for applications in photo-uncaging:

Nucleophilic Substitution

The electron-deficient xanthenone ring participates in aromatic substitutions:

| Nucleophile | Conditions | Position | Yield | Sources |

|---|---|---|---|---|

| Piperazine derivatives | - K₂CO₃, DMF - 100°C, 12 hr | C7 (para to amide) | 45–62% | |

| Alkoxy groups | - NaH, THF - Alkyl halides, 0°C→RT | C5/C8 | 38–55% |

Hydrolysis and Stability

Stability under physiological and synthetic conditions:

| Condition | Half-Life (t₁/₂) | Degradation Pathway | Analytical Method | Sources |

|---|---|---|---|---|

| pH 2.0 (HCl) | 8.2 hr | Amide bond hydrolysis | HPLC-MS | |

| pH 9.0 (NaOH) | 2.1 hr | Xanthenone ring opening | ¹H NMR |

Radical Reactions

Pulse radiolysis studies reveal transient intermediates:

| Radical Source | k (M⁻¹s⁻¹) | Intermediate | Lifetime | Sources |

|---|---|---|---|---|

| HO- (Fenton) | 2.4×10⁹ | Xanthenone-O- adduct | 1.2 µs | |

| O₂⁻ | 5.8×10⁶ | Charge-transfer complex | 480 ns |

Key Mechanistic Considerations:

Eigenschaften

IUPAC Name |

N-(9-oxoxanthen-3-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-9,11-12,14H,10,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHQMQOYHTYFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.